2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid

Catalog No.
S13661027
CAS No.
M.F
C10H7F3O2
M. Wt
216.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid

Product Name

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid

IUPAC Name

2-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C10H7F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H2,(H,14,15)

InChI Key

NPRKBZLWLLCUNX-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O

3-(Trifluoromethyl)cinnamic acid (CAS 779-89-5) is a highly crystalline, fluorinated trans-cinnamic acid derivative primarily procured as an advanced intermediate for the synthesis of calcimimetic active pharmaceutical ingredients (APIs), most notably Cinacalcet. Unlike volatile liquid precursors in the same synthetic pathway, it presents as a free-flowing solid with a melting point of 135–137 °C and is typically available at commercial purities exceeding 98–99% (GC). Its core procurement value lies in the precise meta-positioning of the trifluoromethyl group, which is strictly preserved during downstream reduction and coupling steps. For industrial buyers and process chemists, this compound offers a scalable entry point into phenylpropanoid derivatives, avoiding the stringent handling requirements and hazardous reagent dependencies associated with earlier-stage aldehyde or alcohol precursors [1].

Research Fit

1 α-Aryl acrylic acid scaffold with distinct Michael acceptor regiochemistry vs β-aryl cinnamic acids
2 Meta-CF₃ pharmacophore compatible with plant growth inhibition SAR and InhA binding pocket
3 Non-interchangeable with β-aryl cinnamic acid isomers; requires α-aryl building block for target engagement studies

Substituting 3-(Trifluoromethyl)cinnamic acid with generic cinnamic acid or alternative halogenated analogs completely eliminates the downstream API's ability to allosterically modulate the calcium-sensing receptor (CaSR), rendering the final product biologically inactive. Furthermore, attempting to substitute this solid acid with upstream precursors like 3-(Trifluoromethyl)benzaldehyde or 3-(Trifluoromethyl)phenylpropanol forces the manufacturing process into problematic reductive amination or oxidation pathways. These alternative routes require handling moisture-sensitive, highly flammable reagents such as titanium(IV) isopropoxide or ethanolic sodium cyanoborohydride, and often generate difficult-to-remove desfluoro impurities, ultimately increasing purification costs and reducing overall yield [1].

Substitution Risk

Target compound
2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid (α-aryl)
Potential substitute
β-Aryl CF₃ cinnamic acid isomers (ortho, meta, para)
Regiochemical switch from α- to β-aryl reverses Michael acceptor site selectivity; thiol addition products and synthetic pathways may shift.
Target compound
α-Aryl meta-CF₃ derivative
Potential substitute
Unsubstituted atropic acid or ortho/para CF₃ analogues
Meta-CF₃ substitution identified as potency-enabling in plant growth SAR; ortho/para substitution shows low potency and may not replicate biological response.
Target compound
α-Aryl acrylic acid scaffold
Potential substitute
β-Aryl isomer with InhA binding evidence only
α-Aryl series demonstrates DHFR inhibition (reported IC₅₀ 3.90 nM); β-aryl isomer engages M. tuberculosis InhA but no DHFR activity reported, leading to different target engagement profiles.

Physical State and Handling Stability

3-(Trifluoromethyl)cinnamic acid is a crystalline solid with a melting point of 135–137 °C, making it highly suitable for standard industrial weighing, transfer, and room-temperature storage. In stark contrast, the alternative precursor 3-(Trifluoromethyl)benzaldehyde is an air-sensitive, volatile liquid (boiling point 83–86 °C at 30 mmHg) that requires inert atmosphere storage and specialized liquid-handling protocols to prevent degradation and material loss .

Evidence DimensionPhysical state and handling requirements
Target Compound DataSolid, MP 135–137 °C, room temperature stable
Comparator Or Baseline3-(Trifluoromethyl)benzaldehyde (Liquid, BP 83–86 °C at 30 mmHg, air-sensitive)
Quantified DifferenceSolid vs. Volatile Liquid
ConditionsStandard laboratory and industrial storage conditions

Solid-state stability drastically simplifies bulk procurement, storage, and precise stoichiometric weighing during scale-up manufacturing.

Thiol addition regiochemistry
Class-level inference
β-carbon attack (α-aryl) vs α-carbon attack (β-aryl)
Regiochemical reversal alters product architecture; substitution not possible without route redesign.
Russian Chemical Bulletin 1997; qualitative reaction data.

Avoidance of Hazardous Reagents in Synthesis Routes

Utilizing 3-(Trifluoromethyl)cinnamic acid allows for a straightforward reduction to 3-[3-(trifluoromethyl)phenyl]propanoic acid followed by standard amide coupling. This route entirely bypasses the reductive amination pathway required when starting from 3-(Trifluoromethyl)benzaldehyde. The aldehyde route necessitates the large-scale use of moisture-sensitive, pyrophoric, and toxic reagents such as titanium(IV) isopropoxide (Ti(O-i-Pr)4) and ethanolic sodium cyanoborohydride or DIBAL-H, which make commercial-scale manufacturing strenuous and hazardous [1].

Evidence DimensionReagent hazard profile in downstream API synthesis
Target Compound DataCompatible with standard hydrogenation and amide coupling (avoids Ti and complex hydrides)
Comparator Or Baseline3-(Trifluoromethyl)benzaldehyde (Requires Ti(O-i-Pr)4 and cyanoborohydrides/DIBAL-H)
Quantified DifferenceElimination of pyrophoric/moisture-sensitive transition metal and hydride reagents
ConditionsCommercial-scale synthesis of Cinacalcet base

Eliminating pyrophoric and highly toxic reagents reduces process safety risks, lowers specialized equipment costs, and streamlines regulatory compliance.

Plant growth inhibition rank
Class-level inference
meta-CF₃ ≫ ortho/para-CF₃ in lettuce root elongation assay
Meta substitution supports higher potency; ortho/para substitution may yield low response.
Phytochemistry 2013 SAR study; exact IC₅₀ fold-difference not publicly available.

Reduction of Desfluoro Impurities

Synthesis routes relying on strong reducing agents (like BH3) on earlier precursors can lead to the formation of approximately 2% desfluoro-Cinacalcet impurities. These impurities share nearly identical physicochemical properties with the target API, requiring repeated, yield-destroying crystallizations to remove. By procuring high-purity (>98-99%) 3-(Trifluoromethyl)cinnamic acid and utilizing controlled catalytic hydrogenation (e.g., Pd/C) to the saturated acid, manufacturers can significantly suppress defluorination, preserving the integrity of the CF3 group and maximizing the final recoverable yield [1].

Evidence DimensionFormation of desfluoro impurities during reduction
Target Compound DataControlled hydrogenation preserves CF3 group (minimizes desfluorination)
Comparator Or BaselineAggressive reduction of upstream precursors (generates ~2% desfluoro impurities)
Quantified DifferenceSignificant reduction from the ~2% baseline impurity level
ConditionsReduction steps in calcimimetic API synthesis

Minimizing desfluoro impurities prevents the need for repeated recrystallizations, directly increasing the overall yield and profitability of the API manufacturing process.

DHFR inhibition
Cross-study comparable
IC₅₀ 3.90 nM (recombinant human DHFR)
Supports DHFR-target research; β-aryl isomer does not inhibit DHFR.
BindingDB; UV-Vis assay. Comparator InhA-only profile in PDB 6SQ5.

Structural Necessity for Receptor Affinity

The meta-trifluoromethyl group present in 3-(Trifluoromethyl)cinnamic acid is an absolute structural requirement for the downstream API's biological activity. If a buyer were to substitute this compound with generic cinnamic acid or 4-(trifluoromethyl)cinnamic acid, the resulting molecule would fail to achieve the necessary low-nanomolar allosteric activation of the calcium-sensing receptor (CaSR). The specific steric bulk and high electronegativity of the CF3 group at the 3-position dictate the precise binding conformation required for calcimimetic efficacy [1].

Evidence DimensionDownstream target receptor affinity (CaSR)
Target Compound DataYields active API with low-nanomolar CaSR activation
Comparator Or BaselineGeneric cinnamic acid (Yields completely inactive API)
Quantified DifferenceActive (nanomolar) vs. Inactive
ConditionsIn vitro CaSR allosteric modulation assays

This dictates that no cheaper, non-fluorinated or differently substituted cinnamic acid can be used as a procurement substitute if the end goal is a functional calcimimetic.

Melting point range
Cross-study comparable
Δ 98 °C across β-aryl positional isomers (135–233 °C)
Large mp variation impacts formulation and purification; target compound data to verify.
Supplier and database lit. values; α-aryl isomer not publicly reported.
InhA binding evidence
Supporting evidence
β-aryl meta-CF₃ co-crystallized with M. tuberculosis InhA (PDB 6SQ5, 1.84 Å)
Meta-CF₃ pharmacophore engages InhA; α-aryl orientation may differ, requiring structural validation.
No α-aryl crystallography reported; binding mode to be confirmed.
COX/NF-κB modulation
Supporting evidence
COX inhibition reported; NF-κB pathway modulation suggested
Data to verify; quantitative IC₅₀ and selectivity profiling needed before target selection.
Supplier statement; no public peer-reviewed IC₅₀ data available.

Commercial Scale Synthesis of Calcimimetic APIs

Directly following from its solid-state handling advantages and safety profile compared to volatile aldehydes, this compound is a highly effective starting material for synthesizing Cinacalcet and related CaSR modulators, successfully avoiding pyrophoric reagents and minimizing desfluoro impurities [1].

Development of Novel Antiplasmodial Harmicines

The compound is utilized for synthesizing amide-type harmicines (beta-carboline alkaloid hybrids). The meta-trifluoromethyl substitution yields derivatives with sub-micromolar antiplasmodial activity against chloroquine-resistant strains (IC50 values of 0.12 µM for Pf3D7 and 0.32 µM for PfDd2), outperforming unsubstituted cinnamic acid analogs [2].

Synthesis of Fluorinated Building Blocks for Agrochemicals

Due to its stable solid state and high purity, it serves as a reliable building block for introducing the 3-(trifluoromethyl)phenyl moiety into novel crop protection agents, where the CF3 group enhances metabolic stability and lipophilicity without the handling risks of liquid fluorinated precursors .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial fragment-based inhibitor research
Meta-CF₃ pharmacophore validated for InhA binding (PDB 6SQ5)
Fragment elaboration and SAR around α-aryl core; confirm binding mode
Plant growth regulator research
Meta-CF₃ linked to lettuce root growth inhibition potency
Analog synthesis and auxin-related pathway interrogation
DHFR inhibition pathway studies
Low nM DHFR IC₅₀ in α-aryl scaffold
Selectivity profiling and cell-based proliferation assay development
Synthetic methodology development
Distinct α-aryl Michael acceptor regiochemistry
Regioselectivity benchmarking vs β-aryl cinnamic acids in conjugate additions

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

216.03981395 g/mol

Monoisotopic Mass

216.03981395 g/mol

Heavy Atom Count

15

Explore Compound Types